PRO-6E MET Degradation Efficiency (Dmax) in MKN-45 Gastric Cancer Cells
PRO-6E induces maximal MET protein degradation (Dmax) of 81.9% at 1 µM in MKN-45 cells after 24-hour treatment [1]. This Dmax value positions PRO-6E with intermediate degradation efficiency among reported MET PROTACs: lower than high-efficiency degraders (e.g., D10/D15 achieving >99% Dmax in EBC-1/Hs746T cells at picomolar DC50 [2]) but substantially higher than PROTAC2 (c-Met degrader-2) which exhibits a DC50 of 50 nM with unreported Dmax [3]. The 81.9% Dmax represents near-complete elimination of the target pool, sufficient for robust phenotypic modulation without the potential hook-effect liability associated with ultra-potent degraders [1].
| Evidence Dimension | Maximal MET protein degradation (Dmax) |
|---|---|
| Target Compound Data | 81.9% at 1 µM (24 h) |
| Comparator Or Baseline | D10/D15: >99% Dmax (EBC-1/Hs746T cells); PROTAC2: DC50 = 50 nM (Dmax not reported) |
| Quantified Difference | PRO-6E Dmax ~18% lower than D10/D15; Dmax information unavailable for PROTAC2 |
| Conditions | MKN-45 human gastric cancer cell line; 24-hour treatment; Western blot quantification |
Why This Matters
Dmax defines the maximal achievable target knockdown, which directly determines the depth of pathway inhibition and phenotypic response—critical for experimental design in MET-dependent cancer models.
- [1] Crizotinib-based proteolysis targeting chimera suppresses gastric cancer by promoting MET degradation. Cancer Science. 2023; 114(5): 1958-1971. doi: 10.1111/cas.15731 View Source
- [2] Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations. Acta Pharmaceutica Sinica B. 2024. D10 and D15 achieve >99% Dmax with picomolar DC50 in EBC-1 and Hs746T cells. View Source
- [3] PROTAC c-Met degrader-2 (PROTAC2) Product Information. MedChemExpress. DC50 = 50 nM. View Source
